Diethyl benzoylphosphonate
Overview
Description
Diethyl benzoylphosphonate is a useful research compound. Its molecular formula is C11H15O4P and its molecular weight is 242.21 g/mol. The purity is usually 95%.
The exact mass of the compound Diethoxyphosphoryl(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
Diethoxyphosphoryl(phenyl)methanone derivatives exhibit promising anticancer properties. These compounds, particularly phenstatin analogs like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, are known to inhibit tubulin polymerization. This action disrupts the microtubule dynamics essential for cancer cell division, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis. The cytotoxicity of these compounds has been demonstrated in tumor cell lines with IC50 values in the nanomolar range, showcasing their potential as chemotherapeutic agents (Magalhães et al., 2013). Further studies confirmed their antitumor activity both in vitro and in vivo without significant toxicity, indicating a promising therapeutic index (Magalhães et al., 2011).
Genotoxicity Studies
Research on the genotoxic effects of related compounds, such as phenstatin analogs, revealed that these substances could induce DNA damage and exert clastogenic effects in human lymphocytes. This finding indicates the compounds' potential for inducing genetic alterations, which contributes to our understanding of their mechanisms of action and safety profiles (Magalhães et al., 2011).
Chemical Synthesis and Structural Studies
The synthesis and structural investigation of diethoxyphosphoryl(phenyl)methanone derivatives have been explored to understand their chemical properties and potential applications further. For instance, the synthesis of novel phenyl(thiophen-2-yl)methanone derivatives and their cytoprotective activities against oxidative stress-induced injury in human cells have been studied. These activities suggest potential for protective interventions in conditions involving oxidative stress (Lian, 2014).
Environmental Interactions
The environmental fate and behavior of related compounds, such as benzophenone derivatives, have also been studied. This research helps understand how these chemicals behave in natural environments, including their stability and potential degradation pathways. Understanding these factors is crucial for assessing the environmental impact of these compounds and their derivatives (Santos & Esteves da Silva, 2019).
Properties
IUPAC Name |
diethoxyphosphoryl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMQIAPGYOUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277506 | |
Record name | Diethyl benzoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-27-8 | |
Record name | NSC2669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl benzoylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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